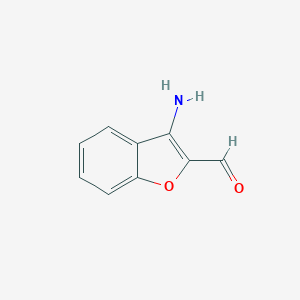

3-(4-甲氧基苯基氨基)丙酸

描述

Synthesis Analysis

The synthesis of related compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific reactions, highlighting the complexity and precision required in synthesizing such chemicals. Single-crystal X-ray analysis plays a crucial role in unambiguously determining the structure of these compounds due to the conformational differences and the presence of functional groups conducive to hydrogen bonding in the solid state (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of closely related compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This analysis sheds light on the intramolecular and intermolecular interactions that stabilize the structure, including N-H...O, O-H...O, and C-H...O interactions, alongside carbonyl...carbonyl and C-H...C contacts (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 3-(4-Methoxy-phenylamino)-propionic acid derivatives can be complex, as illustrated by the ring closure of related compounds, leading to products like 2-phenyl-1-indanone through acid-catalyzed reactions. These reactions also demonstrate the potential for auto-oxidation, highlighting the chemical reactivity and stability concerns associated with these compounds (Brown, Denman, & O'donnell, 1971).

Physical Properties Analysis

The physical properties of compounds similar to 3-(4-Methoxy-phenylamino)-propionic acid, such as crystallization behavior and hydrogen bonding capabilities, are critical for understanding their stability and potential applications. For instance, the hydrogen-bonded dimers formed by carboxylic acid groups in the solid state are typical and crucial for the compound's stability and interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a significant role in the application and handling of 3-(4-Methoxy-phenylamino)-propionic acid derivatives. For example, the susceptibility of related compounds to auto-oxidation and the specific conditions required for their synthesis and transformation emphasize the importance of understanding these chemical properties for safe and effective use (Brown, Denman, & O'donnell, 1971).

科学研究应用

抗氧化活性

该化合物已被发现具有显著的抗氧化活性。 事实上,该化合物的某些衍生物,如 N-(1,3-二氧代异吲哚-2-基)-3-((4-甲氧基苯基)氨基)丙酰胺和 3-((4-甲氧基苯基)氨基)-N’-(1-(萘-1-基)-乙叉基)丙烷酰肼,已经过测试并发现其抗氧化活性约为抗坏血酸(一种众所周知的抗氧化剂)的 1.4 倍 .

抗癌活性

该化合物在癌症研究领域显示出潜力。它已使用 MTT 法针对人胶质母细胞瘤 U-87 和三阴性乳腺癌 MDA-MB-231 细胞系进行抗癌活性测试。 结果表明,测试的化合物对 U-87 细胞系的细胞毒性通常比 MDA-MB-231 细胞系更强 .

抗病毒活性

据报道,由该化合物合成的吲哚衍生物具有抗病毒活性。 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已显示出对甲型流感的抑制活性 .

抗炎活性

吲哚衍生物也表现出抗炎活性。 这在治疗关节炎和其他炎症性疾病方面尤为重要 .

抗菌活性

吲哚衍生物的抗菌活性使其在对抗各种细菌和真菌感染方面有用 .

抗糖尿病活性

已发现吲哚衍生物具有抗糖尿病活性,使其成为治疗糖尿病的潜在候选药物 .

抗疟疾活性

吲哚衍生物的抗疟疾活性在对抗疟疾(一种影响全球数百万人的疾病)方面至关重要 .

抗结核活性

吲哚衍生物在治疗结核病方面显示出潜力。 例如,(E)-1-(2-(1H-吲哚-3-基)-5-(吡啶-4-基)-1,3,4-恶二唑-3(2H)-基)-3-(取代苯基)丙-2-烯-1-酮衍生物已显示出对结核分枝杆菌和牛分枝杆菌的体外抗结核活性 .

属性

IUPAC Name |

3-(4-methoxyanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBRZWKCTRYLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368639 | |

| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178425-91-7 | |

| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)